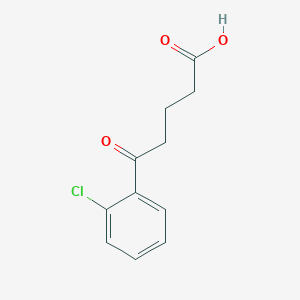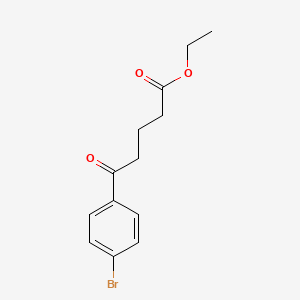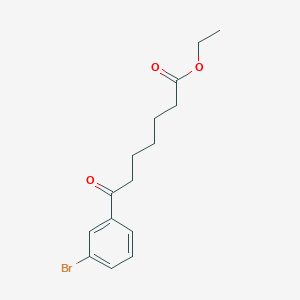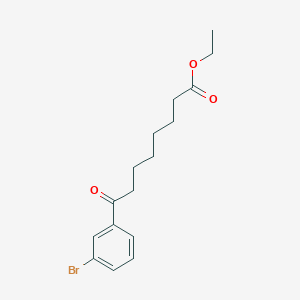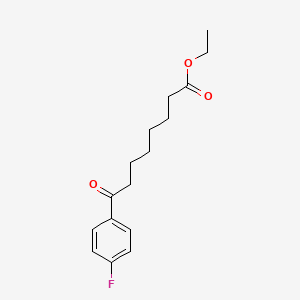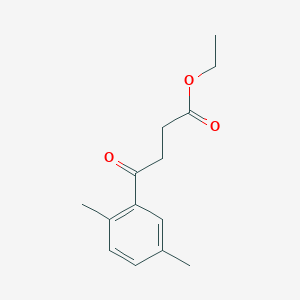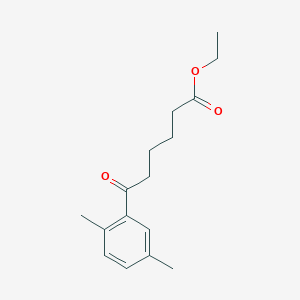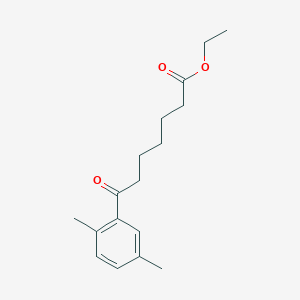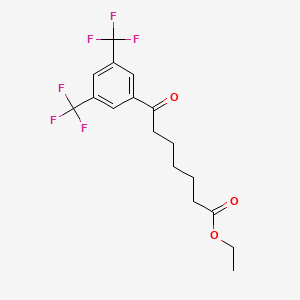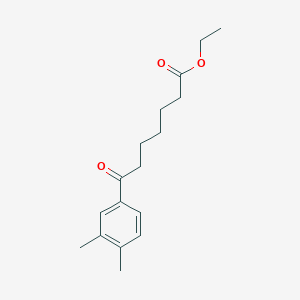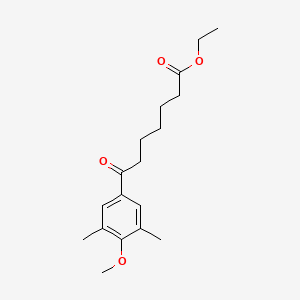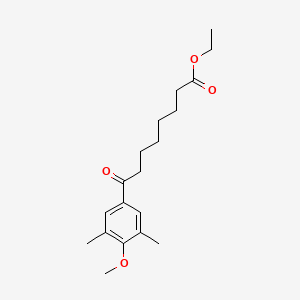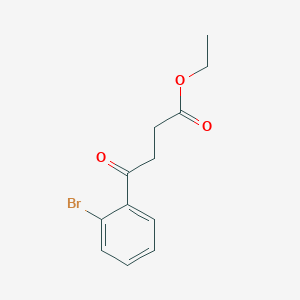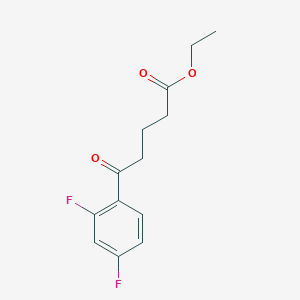
Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and steps involved in the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, the hybridization of the atoms, and the presence of any notable structural features like aromatic rings or stereochemistry.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo. This could include reactions where the compound is a reactant (what can be made from it) or a product (what it can be made from).Physical And Chemical Properties Analysis
This would include information on the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Organic Peroxide Formation
Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate has been studied in the context of forming organic peroxides. Research from Cubbon and Hewlett (1968) explored its reaction with hydrogen peroxide under acidic conditions, resulting in novel peroxides and providing insights into organic chemistry reactions and peroxide stability (Cubbon & Hewlett, 1968).
Asymmetric Hydrogenation
A study by Blandin, Carpentier, and Mortreux (1998) involved the asymmetric hydrogenation of ethyl 5-(2,4-difluorophenyl)-5-oxovalerate, demonstrating its utility in producing chiral α-hydroxy-γ-butyrolactone. This research contributes to the field of chiral synthesis, crucial for pharmaceuticals and fine chemicals (Blandin, Carpentier, & Mortreux, 1998).
Supramolecular Structures
Costa et al. (2007) investigated ethyl 5-(2,4-difluorophenyl)-5-oxovalerate in the context of creating hydrogen-bonded supramolecular structures. These structures have implications in materials science and molecular engineering (Costa et al., 2007).
Polymorphism in Pharmaceuticals
Research on polymorphism in pharmaceutical compounds involving ethyl 5-(2,4-difluorophenyl)-5-oxovalerate was conducted by Vogt et al. (2013). This study is significant for understanding drug stability and formulation (Vogt et al., 2013).
Bacterial Degradation
Dagley and Gibson (1965) explored the bacterial degradation of catechol, involving compounds like ethyl 5-(2,4-difluorophenyl)-5-oxovalerate. This research is vital for understanding biodegradation and environmental chemistry (Dagley & Gibson, 1965).
Safety and Efficacy in Flavourings
The safety and efficacy of ethyl 5-(2,4-difluorophenyl)-5-oxovalerate as a flavouring compound in animal feed were assessed by Westendorf (2012), contributing to the field of food science and safety (Westendorf, 2012).
Synthesis of ACE Inhibitors
Herold et al. (2000) described a synthesis route for ethyl (R)-2-hydroxy-4-phenylbutyrate, a key intermediate for ACE inhibitors, starting from ethyl 5-(2,4-difluorophenyl)-5-oxovalerate. This research is critical in medicinal chemistry for developing cardiovascular drugs (Herold et al., 2000).
Polymerization Catalysts
A study by Matsugi et al. (2002) utilized derivatives of ethyl 5-(2,4-difluorophenyl)-5-oxovalerate in the development of new titanium complexes for ethylene polymerization. This research contributes to polymer science and industrial applications (Matsugi et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(14)8-11(10)15/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQHIKZELWYFRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645617 |
Source


|
| Record name | Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate | |
CAS RN |
898753-08-7 |
Source


|
| Record name | Ethyl 2,4-difluoro-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

